5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H11ClN4 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structure
The crystal and molecular structure of closely related compounds to 5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has been studied, revealing significant interactions such as N-H…N and C-H…Cl which contribute to the stabilization of the crystal structure through centrosymmetric dimers. This insight is crucial for understanding the chemical behavior and potential applications of the compound in various scientific domains (Fathima et al., 2014).
Anti-inflammatory Activity
Research into pyrazolo[3,4-d]pyrimidines, derived from similar pyrazole-carbonitrile compounds, has shown promising anti-inflammatory properties. These findings suggest a potential pathway for developing new anti-inflammatory drugs, underscoring the importance of the core pyrazole-carbonitrile structure in medicinal chemistry (El-Dean et al., 2016).
Corrosion Inhibition
Derivatives of pyrazole-carbonitrile have been investigated for their corrosion inhibition properties, specifically for protecting mild steel in acidic solutions. This application is critical for industries looking to extend the life of metal components and structures, demonstrating the compound's versatility beyond biological applications (Yadav et al., 2016).
Antimicrobial Activity
The synthesis of novel compounds from pyrazole-carbonitrile derivatives has been explored, with some showing significant antimicrobial activity. This research opens up new avenues for the development of antimicrobial agents, highlighting the compound's potential in combating resistant bacterial and fungal strains (Puthran et al., 2019).
Properties
IUPAC Name |
5-amino-1-(3-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c1-7-10(13)4-3-5-11(7)17-12(15)9(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFMFTSTPDECME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(C(=N2)C)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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